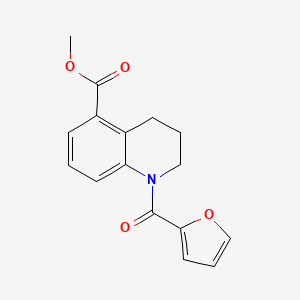
methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate, also known as MQFC, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MQFC is a quinoline derivative that has shown promising results in various biological assays, making it a potential candidate for further investigation.
作用機序
The mechanism of action of methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to interact with the GABA-A receptor, a neurotransmitter receptor involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects
methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has also been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
Methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has several advantages for use in laboratory experiments, including its versatility as a fluorescent probe and its potential as a therapeutic agent. However, there are also limitations to its use, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations. Further research is needed to fully understand the advantages and limitations of methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate for use in laboratory experiments.
将来の方向性
There are several future directions for the study of methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate, including its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the mechanisms of action of methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate and to optimize its synthesis and purification. Additionally, the development of new derivatives of methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate may lead to the discovery of more potent and selective compounds for use in scientific research.
合成法
Methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate can be synthesized through a multi-step process that involves the condensation of 2-acetylfuran and aniline to form 1-(furan-2-carbonyl)aniline. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form the final product, methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate. The synthesis of methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been optimized to improve yield and purity, making it a viable option for large-scale production.
科学的研究の応用
Methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has also been studied for its potential use as a fluorescent probe for the detection of metal ions, making it a versatile compound for scientific research.
特性
IUPAC Name |
methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-16(19)12-5-2-7-13-11(12)6-3-9-17(13)15(18)14-8-4-10-21-14/h2,4-5,7-8,10H,3,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWDSHSESHOEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN(C2=CC=C1)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

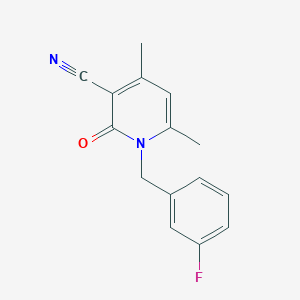
![3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B7539386.png)

![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)
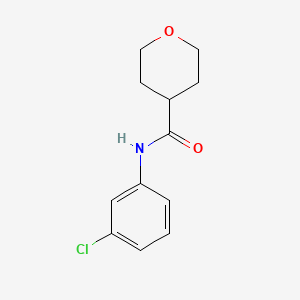
![5-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-fluorobenzamide](/img/structure/B7539406.png)
![methyl 5-[[1-(4-fluorophenyl)-5-methylpyrazole-4-carbonyl]amino]-1H-indazole-3-carboxylate](/img/structure/B7539414.png)
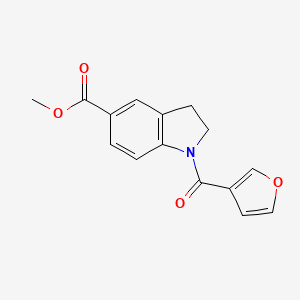
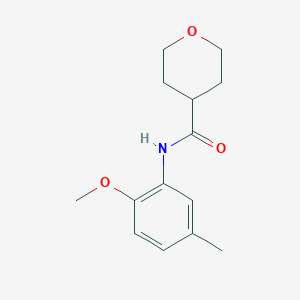
![N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7539451.png)


![N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7539484.png)
![N,6-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7539494.png)